molecular formula C17H19NO6 B11160845 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

Cat. No.: B11160845
M. Wt: 333.3 g/mol
InChI Key: KOLGXDPARSUZIA-UHFFFAOYSA-N
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Description

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a chromen-2-one core structure, which is a hallmark of coumarins, and is further functionalized with various substituents that enhance its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of 7-hydroxy-4,8-dimethylcoumarin with N-methylpropanamide in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized using continuous flow reactors to enhance yield and reduce reaction time. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

    Substitution: The hydrogen atoms on the aromatic ring can be substituted with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in a hydroxyl derivative .

Scientific Research Applications

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Shares the chromen-2-one core but lacks the additional functional groups.

    4-Methylumbelliferone: Another coumarin derivative with different substituents.

Uniqueness

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)-N-METHYLPROPANAMIDO]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl-methylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-9-11-4-6-13(19)10(2)16(11)24-17(23)12(9)5-7-14(20)18(3)8-15(21)22/h4,6,19H,5,7-8H2,1-3H3,(H,21,22)

InChI Key

KOLGXDPARSUZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N(C)CC(=O)O

Origin of Product

United States

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